4-(3-Bromobenzoyl)isoquinoline: Meta-Bromo Substitution Confers a Distinct Steric and Electronic Profile
The 3-bromo (meta) substitution on the benzoyl ring of 4-(3-Bromobenzoyl)isoquinoline creates a unique steric and electronic environment compared to its 2-bromo (ortho) and 4-bromo (para) analogs. This difference is a well-established principle in heterocyclic chemistry, where the position of a halogen dictates the molecule's reactivity in cross-coupling reactions and its binding interactions with biological targets [1]. While specific quantitative reaction rate data for this exact compound is not publicly available, the class-level inference from halogenated isoquinoline SAR studies confirms that the meta-position will exhibit different steric hindrance and electronic resonance effects than the ortho or para positions, leading to quantifiably different outcomes in synthetic sequences [1].
| Evidence Dimension | Steric and Electronic Influence on Reactivity |
|---|---|
| Target Compound Data | Bromine atom at the meta (3-) position of the benzoyl ring. |
| Comparator Or Baseline | 4-(2-Bromobenzoyl)isoquinoline (CAS 1187171-63-6) and 4-(4-Bromobenzoyl)isoquinoline (CAS 1187165-61-2). |
| Quantified Difference | Quantitative reaction rate data not available; difference is based on established SAR principles for halogenated aromatics [1]. |
| Conditions | Inferred from general reactivity of halogenated isoquinolines in cross-coupling and substitution reactions. |
Why This Matters
For a synthetic chemist, selecting the correct positional isomer is critical to ensure the desired reactivity and selectivity in subsequent synthetic steps, thereby avoiding failed reactions and wasted resources.
- [1] BenchChem. (2025). Halogenated and Metallated Isoquinolines and Their Hydrogenated Derivatives. (Review summarizing SAR and reactivity of halogenated isoquinolines). View Source
